

Application Notes: In Vitro Drug Release Testing for Carbomer 934 Matrix Tablets

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Compound of Interest

Compound Name: Carbomer 934

Cat. No.: B3431392

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Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely used excipient in the pharmaceutical industry for the formulation of sustained-release solid oral dosage forms. Its ability to swell and form a hydrogel layer upon contact with aqueous fluids makes it an excellent candidate for matrix tablets. The in vitro drug release test is a critical quality control tool used to assess the performance and batch-to-batch consistency of these formulations. This document provides a detailed overview and protocol for conducting such tests.

Principle of Drug Release from **Carbomer 934** Matrix Tablets

The mechanism of drug release from **Carbomer 934** matrix tablets is a complex process governed by several factors. When the tablet comes into contact with the dissolution medium, the **Carbomer 934** on the tablet's surface hydrates to form a viscous gel layer.^[1] The release of the active pharmaceutical ingredient (API) is then controlled by a combination of diffusion through this swollen gel layer and erosion of the matrix itself.^{[2][3]} The rate of drug release can be influenced by the concentration of **Carbomer 934**, the properties of the API (e.g., solubility), and the presence of other excipients in the formulation.^{[4][5][6][7]}

Key Considerations for Method Development

Several factors must be considered when developing a robust in vitro drug release method for **Carbomer 934** matrix tablets:

- **Choice of Apparatus:** The USP provides several apparatus options for dissolution testing.^[8] The most commonly used for matrix tablets are USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle).^{[4][5][9]} USP Apparatus 3 (Reciprocating Cylinder) can also be beneficial, especially for mimicking the changing pH conditions of the gastrointestinal tract.^{[10][11]}
- **Dissolution Medium:** The selection of the dissolution medium should be based on the physicochemical properties of the drug substance.^[12] Aqueous media with a pH range of 1.2 to 6.8 are typically employed to simulate physiological conditions.^{[9][12]} For drugs with pH-dependent solubility, a multi-stage dissolution test with changing pH may be necessary.
- **Agitation Speed:** The agitation speed of the basket or paddle can significantly impact the hydrodynamics within the dissolution vessel and, consequently, the drug release rate. Typical speeds range from 50 to 100 rpm.^{[12][13]}
- **Test Duration and Sampling Times:** The duration of the test should be sufficient to characterize the drug release profile, often extending to 8, 12, or 24 hours for sustained-release formulations. Sampling times should be chosen to adequately define the release curve.

Experimental Protocols

Protocol 1: Single pH Drug Release Testing using USP Apparatus 2 (Paddle)

This protocol describes a general method for testing the drug release from **Carbomer 934** matrix tablets in a single pH medium.

1. Materials and Reagents:

- **Carbomer 934** matrix tablets
- Dissolution medium (e.g., 900 mL of pH 7.2 phosphate buffer)^[14]
- Deionized water
- Reference standard of the Active Pharmaceutical Ingredient (API)
- Analytical grade reagents for preparing the dissolution medium and mobile phase for analysis.

2. Equipment:

- USP Dissolution Apparatus 2 (Paddle)[15]
- Water bath with temperature control maintained at 37 ± 0.5 °C[11][13]
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and filters for sample collection
- UV-Vis Spectrophotometer or HPLC for sample analysis

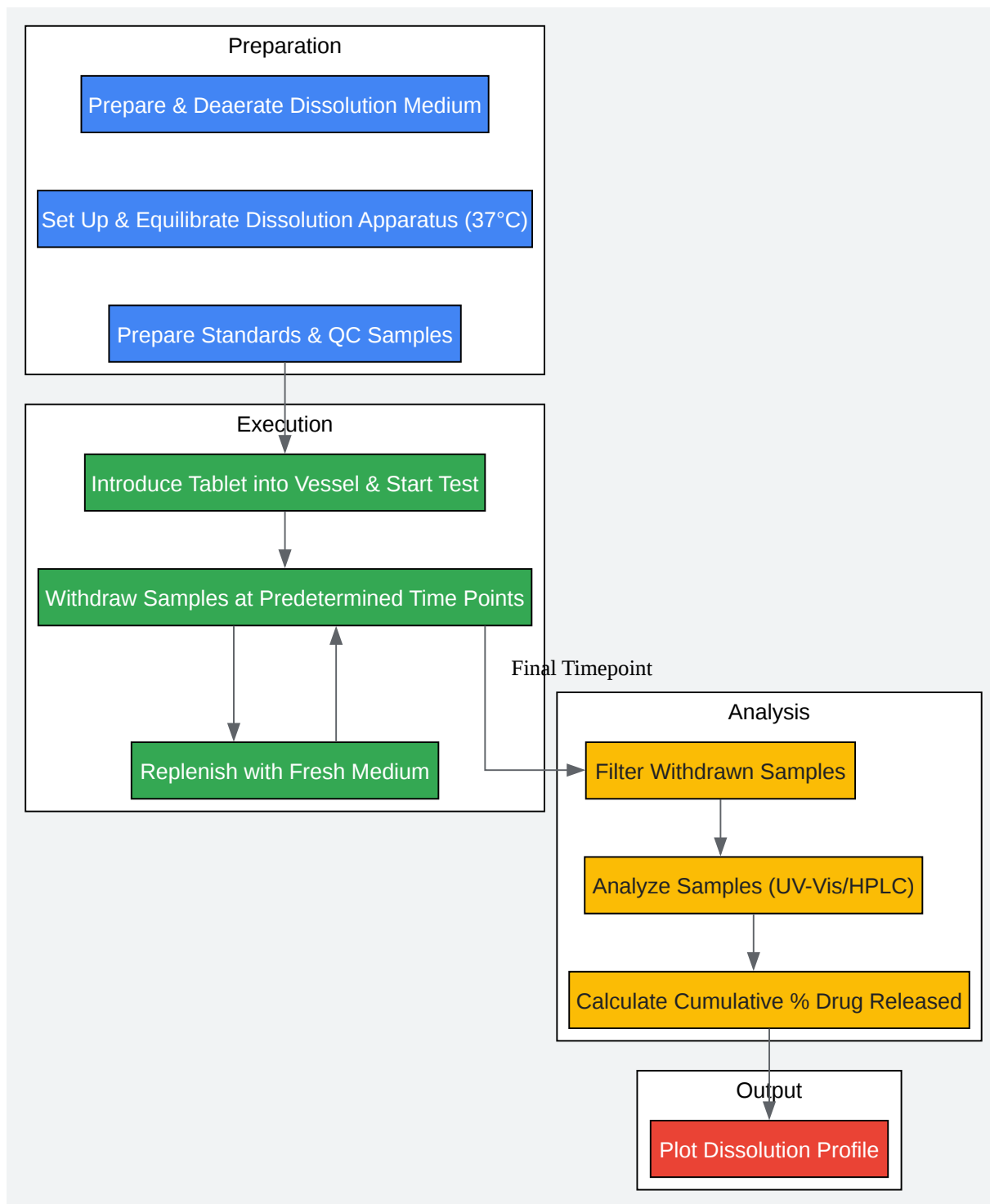
3. Procedure:

Data Presentation

The following table summarizes typical experimental parameters for in vitro drug release testing of **Carbomer 934** matrix tablets.

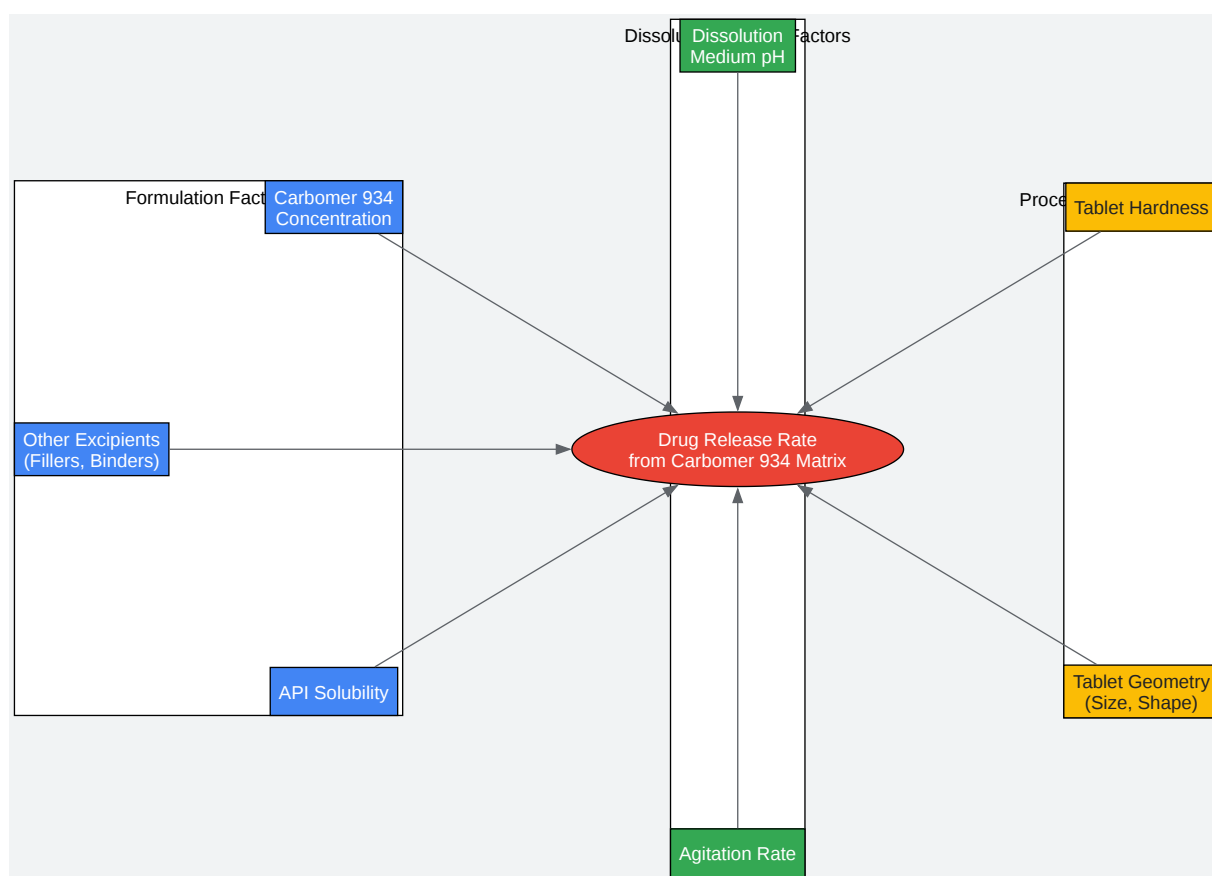
Parameter	Typical Conditions	Rationale/Reference
Apparatus	USP Apparatus 1 (Basket) or 2 (Paddle)	Commonly used for solid oral dosage forms.[9]
USP Apparatus 3 (Reciprocating Cylinder)	Useful for simulating pH changes in the GI tract.[10][11]	
Dissolution Medium	pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), or pH 7.2 Phosphate Buffer	To mimic physiological conditions.[12][14]
Medium Volume	900 mL	Standard volume for dissolution testing.[12][13]
Temperature	37 ± 0.5 °C	To simulate body temperature. [11][13]
Agitation Speed	50 - 100 rpm	To provide gentle and consistent stirring.[12][13]
Test Duration	8 - 24 hours	To characterize the complete release profile of sustained-release formulations.
Sampling Times	1, 2, 4, 6, 8, 12, 24 hours	To adequately define the release curve.

Mandatory Visualizations



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Caption: Experimental workflow for in vitro drug release testing.



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Caption: Factors influencing drug release from **Carbomer 934** matrix tablets.

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